4-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the 1,2,3,4-tetrahydropyrimidine-5-carboxamide class, characterized by a six-membered dihydropyrimidine ring fused with a carboxamide group. Key structural features include:
- 4-(2,4-dimethoxyphenyl) substituent: Provides electron-donating methoxy groups at the 2- and 4-positions of the phenyl ring, influencing electronic and steric properties.
- N-(2,4-dimethylphenyl) amide group: Introduces steric bulk and lipophilicity via methyl groups at the 2- and 4-positions of the phenyl ring.
- 6-methyl substituent: Enhances ring stability and modulates steric interactions.
The compound is synthesized via acid-catalyzed cyclocondensation of substituted aldehydes, thiourea, and β-ketoamides, a method analogous to Biginelli-type reactions . Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibition or antimicrobial agents.
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-12-6-9-17(13(2)10-12)24-21(26)19-14(3)23-22(29)25-20(19)16-8-7-15(27-4)11-18(16)28-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COELZKRGDSOTOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C=C(C=C3)OC)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a derivative of tetrahydropyrimidine and has garnered attention for its potential biological activities. This article explores its biological activity based on existing literature, focusing on its antimicrobial, antitumor, and antiviral properties.
Chemical Structure and Properties
- Molecular Formula : C22H25N3O3S
- Molecular Weight : 411.5172 g/mol
- CAS Number : 442650-73-9
The structure features a thioxo group and multiple methoxy and dimethyl substitutions that may influence its biological activity.
Antimicrobial Activity
Research indicates that compounds with a pyrimidine nucleus exhibit significant antimicrobial properties. The presence of the thioxo group in this compound enhances its interaction with microbial targets:
- Antibacterial Activity :
- Antifungal Activity :
Antitumor Activity
The compound's structural attributes suggest it may possess anticancer properties. Research on similar compounds indicates:
- Mechanisms of Action :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Thioxo Group | Enhances binding to biological targets |
| Methoxy Substituents | Improves solubility and bioavailability |
| Dimethyl Substituents | Modulates lipophilicity and receptor interaction |
Case Studies
- Antibacterial Evaluation :
- Cytotoxicity Against Cancer Cells :
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds with a pyrimidine nucleus exhibit significant antimicrobial properties. The presence of the thioxo group in this compound enhances its effectiveness against various pathogens:
-
Bacterial Inhibition :
- Studies indicate that derivatives of pyrimidines can act against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
- A specific study highlighted that the synthesized compound showed potent in vitro antibacterial activity compared to traditional antibiotics like trimethoprim .
- Antifungal Properties :
Anticancer Properties
The compound is also under investigation for its potential anticancer effects:
- Mechanism of Action :
- Case Studies :
Neuroprotective Effects
Emerging research indicates that the compound may possess neuroprotective properties:
- CNS Activity :
- Certain pyrimidine derivatives have been associated with central nervous system depressant effects, which could be beneficial in treating neurodegenerative diseases .
- The ability to modulate neurotransmitter systems makes these compounds promising candidates for conditions such as Alzheimer’s disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Substituents on the phenyl rings significantly influence biological activity. For instance, methoxy groups have been shown to enhance antibacterial properties .
- The presence of thioxo and carbamate functionalities contributes to the overall biological activity by facilitating interactions with target sites within microbial or cancerous cells .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects: Methoxy groups (e.g., 2,4-dimethoxyphenyl in the target compound) enhance electron density, improving interactions with enzymes like thymidine phosphorylase . However, cytotoxicity may increase with polar substituents . Thioxo (2-S) vs.
Ester vs. amide carboxamide groups: Esters (e.g., ethyl carboxylates in ) are metabolically labile, whereas amides (e.g., target compound) offer greater stability in vivo .
Biological Activity Trends :
- Antimicrobial Activity : Chloro- and trifluoromethyl-substituted N-aryl groups (e.g., N-(2-Cl-4-CF3Ph) in ) show enhanced activity against Gram-positive bacteria due to increased electrophilicity.
- Enzyme Inhibition : 3,4-Dimethoxyphenyl substituents (e.g., ) are predicted to bind strongly to EGFR’s hydrophobic pockets, while thioxo groups may interact with catalytic cysteine residues in CA IX.
- Antioxidant Activity : Furan-2-yl substituents (e.g., ) contribute to radical scavenging via π-π interactions, though thioxo groups alone are insufficient for potent H2O2 scavenging .
Structural Confirmation :
- Spectroscopy : IR confirms thioamide (C=S stretch at ~1250 cm⁻¹) and carboxamide (N–H bend at ~1550 cm⁻¹) groups.
- X-ray Crystallography : Flattened boat conformation of the tetrahydropyrimidine ring, with intermolecular N–H⋯S hydrogen bonds stabilizing the crystal lattice (analogous to ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
